3-[(3-Chlorophenyl)methoxy]pyridin-2-amine
Overview
Description
3-[(3-Chlorophenyl)methoxy]pyridin-2-amine is an organic compound with the molecular formula C12H11ClN2O It is a derivative of pyridine, characterized by the presence of a chlorophenyl group attached to a methoxy moiety, which is further connected to the pyridin-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Chlorophenyl)methoxy]pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorophenol and 2-aminopyridine as the primary starting materials.
Etherification Reaction: 3-chlorophenol is reacted with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to form 3-chlorophenyl methyl ether.
Nucleophilic Substitution: The resulting 3-chlorophenyl methyl ether is then subjected to nucleophilic substitution with 2-aminopyridine under appropriate conditions, such as heating in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro derivatives can yield corresponding amines.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-[(3-Chlorophenyl)methoxy]pyridin-2-amine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its role as a pharmacophore in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(3-Chlorophenyl)methoxy]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
3-[(4-Chlorophenyl)methoxy]pyridin-2-amine: Similar structure but with the chlorine atom at the para position.
3-[(3-Bromophenyl)methoxy]pyridin-2-amine: Bromine substituent instead of chlorine.
3-[(3-Methylphenyl)methoxy]pyridin-2-amine: Methyl group instead of chlorine.
Uniqueness: 3-[(3-Chlorophenyl)methoxy]pyridin-2-amine is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with biological targets. The presence of the methoxy group also contributes to its distinct chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(3-chlorophenyl)methoxy]pyridin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-10-4-1-3-9(7-10)8-16-11-5-2-6-15-12(11)14/h1-7H,8H2,(H2,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXFIGNXAAISEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(N=CC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438596 | |
Record name | 3-[(3-chlorophenyl)methoxy]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107229-62-9 | |
Record name | 3-[(3-chlorophenyl)methoxy]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.